N-Isoxazole-4-yl-2-phenylacetamide
Description
The exploration of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The strategic combination of known pharmacophores—molecular features responsible for a drug's biological activity—is a common and effective approach in the design of new drug candidates. N-Isoxazole-4-yl-2-phenylacetamide is a molecule designed from this principle, integrating the heterocyclic isoxazole (B147169) nucleus with a flexible phenylacetamide side chain. This design paradigm leverages the distinct and favorable properties of each component to create a novel scaffold for academic and pharmaceutical investigation.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a pivotal structural motif in medicinal chemistry for many years. rsc.orgrsc.orgnih.gov Its unique physicochemical properties have led to its incorporation into a wide range of pharmaceuticals, with the U.S. Food and Drug Administration (FDA) having approved more than 20 drugs containing either an isoxazole or its isomer, oxazole (B20620). rsc.orgrsc.org Notable examples of isoxazole-containing drugs include the beta-lactamase-resistant antibiotics such as cloxacillin (B1194729) and dicloxacillin, and the immunomodulatory drug leflunomide. wikipedia.org
The amide bond is one of the most fundamental linkages in organic chemistry and is of paramount importance in the architecture of pharmaceuticals. acs.org In 2023, 85 of the top 200 best-selling drugs were derived from amides, highlighting the critical role of this functional group in creating stable and effective medicines. acs.orgacs.org The phenylacetamide scaffold, specifically, has a long history in drug development and has been a key component in a variety of bioactive compounds. nih.govontosight.ai Its structural features have been systematically modified by researchers to develop new therapeutic agents, including those with potential antidepressant and antibacterial properties. nih.govnih.gov
Isoxazole and its derivatives are recognized as a vital class of heterocycles in drug discovery, renowned for their extensive range of biological activities. wisdomlib.org The incorporation of the isoxazole moiety into a molecule can enhance its pharmacokinetic profile and efficacy. rsc.orgnih.gov These compounds have demonstrated a broad spectrum of pharmacological effects, making them highly attractive scaffolds for medicinal chemists. rsc.orgnih.govajrconline.org
The diverse biological activities attributed to isoxazole-containing compounds include:
Antimicrobial and Antifungal Activity nih.gov
Anti-inflammatory Effects nih.govnih.gov
Anticancer and Antiproliferative Properties nih.govrsc.orgnih.gov
Neuroprotective Effects rsc.orgnih.gov
Analgesic Properties nih.gov
Enzyme Inhibition rsc.org
This wide array of activities underscores the versatility of the isoxazole ring and its continued importance in the search for novel therapies for infections, cancer, and neurodegenerative disorders. rsc.orgnih.gov
The phenylacetamide scaffold remains a highly relevant and frequently utilized structure in contemporary medicinal chemistry. nih.govontosight.ai Its presence is integral to the development of new therapeutic agents aimed at a variety of biological targets. ontosight.ai For instance, research has focused on the chemical modification of phenylacetamide structures to create novel derivatives with significant antidepressant potential, designed to interact with targets such as monoamine oxidase-A (MAO-A). nih.gov
Furthermore, the phenylacetamide moiety has been strategically combined with other heterocyclic systems, such as thiazole (B1198619), to generate new classes of compounds. nih.govmdpi.comnih.gov These hybrid molecules have been evaluated for a range of biological activities, including antibacterial effects against various plant pathogens and nematicidal activity. nih.govmdpi.com The stability and versatile nature of the amide bond within the phenylacetamide structure contribute significantly to its widespread use in drug design and development. acs.orgacs.org
The primary rationale for the academic investigation of this compound and its structural analogues is the potential for synergistic or novel biological activities arising from the combination of the isoxazole and phenylacetamide motifs. A key area of research for such compounds is in the field of oncology, particularly as inhibitors of critical metabolic enzymes.
A compelling example is found in the synthesis and biological evaluation of a series of 4-phenoxy-phenyl isoxazoles designed as inhibitors of acetyl-CoA carboxylase (ACC). nih.govresearchgate.netnih.gov ACC is a crucial enzyme in the metabolism of fatty acids and is considered a major factor in the development of certain tumors. nih.gov In one such study, a close analogue of the title compound, N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)-2-phenylacetamide (referred to as compound 6l ), was synthesized and evaluated. nih.govresearchgate.net The synthesis involved reacting a key isoxazole intermediate with 2-phenylacetyl chloride. nih.gov
This analogue, compound 6l , which features a bulky phenylacetamide group, exhibited a potent inhibitory effect on the ACC enzyme. nih.gov Furthermore, it demonstrated the strongest cytotoxic activity against a panel of human cancer cell lines when compared to other synthesized derivatives. nih.govresearchgate.netnih.gov These findings suggest that the phenylacetamide portion of the molecule plays a significant role in its potent anticancer activity. nih.gov The results indicated that these 4-phenoxy-phenyl isoxazoles, including the phenylacetamide analogue, are promising candidates for further investigation in cancer therapeutics. nih.govnih.gov
Table 1: In Vitro Cytotoxic Activity of Analogue Compound 6l researchgate.netnih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 0.22 |
| HepG2 | Hepatocellular Carcinoma | 0.26 |
| MDA-MB-231 | Breast Cancer | 0.21 |
| IC₅₀ (Half-maximal inhibitory concentration) is the measure of the concentration of a drug that is required for 50% inhibition in vitro. Doxorubicin was used as a reference drug. |
The preliminary mechanistic studies of this analogue confirmed that it induced apoptosis (programmed cell death) and arrested the cell cycle in cancer cells, providing a clear link between ACC inhibition and the loss of cell viability. nih.govresearchgate.net This research provides a strong rationale for the continued academic investigation of compounds based on the this compound scaffold as potential novel anticancer agents.
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(1,2-oxazol-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C11H10N2O2/c14-11(13-10-7-12-15-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) |
InChI Key |
AQSJOXACBFJADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CON=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Isoxazole 4 Yl 2 Phenylacetamide and Analogues
Strategies for the Construction of the Isoxazole (B147169) Ring System
1,3-Dipolar Cycloaddition Reactions in Isoxazole Moiety Synthesis
A prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. wikipedia.orgnsc.ru This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, which is usually an alkene or an alkyne. wikipedia.org The reaction of nitrile oxides with alkynes is a direct and widely used method for synthesizing isoxazoles. wikipedia.orgnih.gov
Nitrile oxides can be generated in situ from various precursors, including aldoximes, α-nitroketones, and hydroxyimidoyl chlorides. nih.govnih.govnanobioletters.com For instance, the dehydration of aldoximes using reagents like chloramine-T or hypervalent iodine compounds can produce nitrile oxides that readily react with dipolarophiles. nih.govnanobioletters.com Similarly, the dehydrohalogenation of hydroxyimidoyl chlorides, often facilitated by a base, provides a convenient route to nitrile oxides for subsequent cycloaddition. nih.gov
The regioselectivity of the 1,3-dipolar cycloaddition is a crucial aspect, determining the substitution pattern on the resulting isoxazole ring. The electronic and steric properties of both the 1,3-dipole and the dipolarophile influence the outcome of the reaction. wikipedia.orgnih.gov For example, the reaction of terminal alkynes with nitrile oxides typically yields 3,5-disubstituted isoxazoles. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Aldoxime | Alkyne | Chloramine-T | 3,5-Disubstituted Isoxazole | nih.gov |
| Hydroxyimidoyl Chloride | Terminal Alkyne | Cu/Al2O3 | 3,5-Disubstituted Isoxazole | nih.gov |
| α-Nitroketone | Alkyne | Base | Isoxazole | nih.gov |
Cyclization Methods for Isoxazole Ring Formation
Besides cycloaddition reactions, various cyclization methods are employed to construct the isoxazole ring. One notable strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgresearchgate.netnih.gov This method provides a pathway to highly substituted isoxazoles under mild conditions. nih.gov The reaction is typically induced by an electrophilic halogen source, such as iodine monochloride (ICl), iodine (I2), or bromine (Br2). organic-chemistry.orgnih.gov
The process generally involves the initial formation of a ynone, followed by its reaction with methoxylamine hydrochloride to produce the O-methyl oxime. organic-chemistry.org Subsequent treatment with an electrophile triggers the cyclization to yield a 4-halo-substituted isoxazole. organic-chemistry.orgnih.gov This method is valued for its high yields and tolerance of a wide range of functional groups. nih.gov
Another approach involves the cyclocondensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. acs.org The reaction of hydroxylamine hydrochloride with β-keto esters or diketones can lead to the formation of the isoxazole ring, although regioselectivity can be a challenge depending on the substrate. nanobioletters.com
Regioselective Functionalization Techniques for Isoxazole Derivatives
Achieving the desired substitution pattern on the isoxazole ring often requires regioselective synthetic strategies. In 1,3-dipolar cycloadditions, the choice of reactants and catalysts can control the regiochemical outcome. nih.govorganic-chemistry.org For example, the use of vinylphosphonates with a leaving group in specific positions can direct the cycloaddition to yield either 3,5- or 3,4-disubstituted isoxazoles. rsc.org
Furthermore, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes inherently provides a route to 4-functionalized isoxazoles. organic-chemistry.orgnih.gov The resulting 4-halo-isoxazoles can then serve as versatile intermediates for further functionalization through cross-coupling reactions, allowing for the introduction of a variety of substituents at the C-4 position. organic-chemistry.org The regioselectivity of isoxazole synthesis can also be controlled by factors such as pH and reaction temperature in certain synthetic protocols. organic-chemistry.org
Synthesis of the Phenylacetamide Core
The synthesis of the phenylacetamide portion of the target molecule involves the formation of a stable amide bond and the preparation of the necessary phenylacetic acid precursors.
Amide Bond Formation Strategies for Phenylacetamide Derivatives
The formation of the amide bond in N-phenylacetamide derivatives is a fundamental transformation in organic synthesis. A common method involves the reaction of a phenylacetic acid derivative with an appropriate amine. To facilitate this reaction, the carboxylic acid is often activated. libretexts.org
Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to promote amide bond formation. acs.org Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an acid anhydride, which then readily reacts with the amine. libretexts.org
A specific example is the synthesis of N-(1-(3-(4-phenoxyphenyl)isoxazol-5-yl)ethyl)-2-phenylacetamide, where an amine intermediate is condensed with acetyl chloride to form the final amide product. nih.govresearchgate.net Biocatalytic methods, employing enzymes like penicillin G acylase (PGA), also offer a green and selective alternative for forming amide bonds under mild conditions. rsc.org
Precursor Synthesis and Aromatic Functionalization for the Phenylacetamide Component
The synthesis of the phenylacetamide core begins with appropriately substituted phenylacetic acid or its derivatives. These precursors can be prepared through various synthetic routes. For instance, mandelonitrile (B1675950) compounds can be converted to phenylacetamide derivatives. google.com
Functionalization of the aromatic ring of the phenylacetamide moiety can be achieved at different stages of the synthesis. For example, starting with a substituted aniline, such as p-phenylenediamine, allows for the introduction of functional groups that can be carried through the synthetic sequence. nih.gov In one reported synthesis of N-phenylacetamide derivatives containing a thiazole (B1198619) moiety, the process starts with p-phenylenediamine, which undergoes protection, amide formation, and subsequent transformations to build the final molecule. nih.gov This highlights the importance of a well-designed synthetic strategy to incorporate desired substituents on the phenyl ring of the phenylacetamide core.
Coupling Reactions for the Assembly of N-Isoxazole-4-yl-2-phenylacetamide
The crucial step in assembling the title compound and its analogues is the formation of the amide bond. This is typically achieved through a coupling reaction between an amino-functionalized isoxazole and an activated form of phenylacetic acid. A common and effective method involves the acylation of an isoxazole amine with an acyl chloride.
For instance, in the synthesis of related structures like N-(1-(3-(4-phenoxyphenyl)isoxazol-5-yl)ethyl)-2-phenylacetamide, the final step involves the reaction of the corresponding amine with 2-phenylacetyl chloride. nih.govresearchgate.net This reaction is generally performed in a suitable solvent, and the specific conditions can be optimized to ensure high yields. The synthesis of the isoxazole amine precursor itself can involve several steps, including the reaction of a key intermediate with hydroxylamine to form an aldoxime, followed by chlorination and subsequent cyclization. nih.gov
Another significant strategy in the synthesis of the core isoxazole structure, particularly for 4-phenylisoxazole (B1349851) derivatives, is the use of palladium-catalyzed coupling reactions. clockss.org This method allows for the direct phenylation at the 4-position of the isoxazole ring, using reagents like iodobenzene (B50100) in the presence of a palladium catalyst, such as palladium(II) acetate. clockss.org While this C-C bond formation creates the 4-phenylisoxazole skeleton, the final amide bond formation would still rely on subsequent coupling of a suitable amine derivative with phenylacetic acid. clockss.org
Analytical Characterization of Synthesized Compounds
The structural integrity and purity of synthesized this compound and its analogues are confirmed using a combination of modern analytical techniques. These methods are essential for verifying the successful formation of the target molecule and for identifying any impurities.
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR) and Carbon-¹³ (¹³C NMR) spectroscopy provide detailed information about the molecular framework. For example, the ¹H NMR spectrum of an analogue, N-(1-(3-(4-phenoxyphenyl)isoxazol-5-yl)ethyl)-2-phenylacetamide, shows distinct signals corresponding to the aromatic protons of the phenyl and phenoxy groups, the protons of the phenylacetamide moiety, and the isoxazole ring proton. nih.gov
Table 1: Representative ¹H NMR Spectral Data for an N-Isoxazole-phenylacetamide Analogue nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.70 | d | 8.6 | Ar-H |
| 7.41–7.26 | m | Ar-H | |
| 7.16 | t | 7.3 | Ar-H |
| 7.05 | dd | 11.0, 4.4 | Ar-H |
Note: Data for N-(1-(3-(4-phenoxyphenyl)isoxazol-5-yl)ethyl)-2-phenylacetamide in CDCl₃. The exact peak positions for this compound would differ based on its specific substitution pattern.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the amide group would be prominent, typically in the region of 1660-1680 cm⁻¹. researchgate.net Additionally, a band for the N-H stretching of the amide would appear around 3200-3300 cm⁻¹. nih.gov Other bands would correspond to C-H stretching of the aromatic and alkyl groups, and C=N and C-O stretching within the isoxazole ring. researchgate.netnih.gov
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. nih.gov The electron ionization mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with other fragment ions resulting from the cleavage of the amide bond or the isoxazole ring. nist.govmassbank.eu
Chromatographic techniques are crucial for both the purification of the final product and the assessment of its purity.
Column Chromatography: Following the synthesis, crude products are often purified using column chromatography over a solid stationary phase like silica (B1680970) gel. clockss.org A suitable solvent system (eluent) is chosen to separate the desired compound from unreacted starting materials and by-products based on differences in polarity. clockss.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. nuph.edu.ua A small amount of the sample is injected into the HPLC system, and the resulting chromatogram indicates the number and relative amounts of components present. A pure sample will ideally show a single, sharp peak. sielc.com Reverse-phase HPLC (RP-HPLC) is a commonly used mode for analyzing such compounds, often with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid for MS compatibility. sielc.com
Mechanistic Investigations into the Biological Actions of N Isoxazole 4 Yl 2 Phenylacetamide Analogues
Elucidation of Cellular and Molecular Pathways
Analogues of N-Isoxazole-4-yl-2-phenylacetamide have been shown to engage with multiple cellular and molecular pathways, often leading to potent antiproliferative and pro-apoptotic effects. A significant mechanism identified for some isoxazole (B147169) derivatives is the inhibition of Heat Shock Protein 90 (HSP90). nih.gov HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival. By inhibiting HSP90, these isoxazole compounds can trigger the degradation of these client proteins, disrupting key oncogenic signaling pathways and leading to tumor cell death. nih.gov
Furthermore, certain isoxazole derivatives have demonstrated inhibitory activity against a range of protein kinases critical for cancer progression. One such analogue, compound 25a, was found to be a potent inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). frontiersin.org Beyond EGFR-TK, this compound also showed promising inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Casein Kinase 2 alpha (CK2α), and topoisomerase IIβ, indicating a multi-targeted approach to disrupting cancer cell signaling and function. frontiersin.org The ability of these compounds to interact with such a diverse set of molecular targets highlights the complexity of their mechanism of action and their potential as broad-spectrum anticancer agents.
Enzyme Inhibition Kinetics and Characterization
The inhibitory action of this compound analogues extends to key metabolic enzymes, influencing cellular metabolism and survival.
Acetyl-CoA Carboxylase (ACC) has emerged as a significant target for isoxazole-based compounds. ACC is a vital enzyme in the synthesis of fatty acids, a process that is often upregulated in cancer cells to support rapid proliferation. wikipedia.orgdigitellinc.com A series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated as ACC inhibitors. wikipedia.orgnih.gov Mechanistic studies confirmed that treatment with these compounds leads to a significant decrease in intracellular levels of malonyl-CoA, the direct product of the ACC-catalyzed reaction. wikipedia.org
Kinetic studies identified several potent inhibitors of the human ACC1 isoform (hACC1). Compound 6g was found to be the most potent, with an IC₅₀ value of 99.8 nM. wikipedia.orgnih.gov Another analogue, 6l , which incorporates a phenylacetamide group, also demonstrated strong ACC inhibitory effects and exhibited the most potent cytotoxicity against several cancer cell lines. wikipedia.org The inhibitory activity of these compounds establishes a clear link between ACC inhibition and the loss of cancer cell viability. wikipedia.org
Table 1: ACC1 Inhibitory Activity of Selected 4-Phenoxy-Phenyl Isoxazole Analogues
| Compound | Substituent (R₂) | hACC1 IC₅₀ (nM) |
| 6g | 4-Fluorobenzyl | 99.8 |
| 6l | Phenylacetamide | Not specified, but strong activity |
Data sourced from studies on 4-phenoxy-phenyl isoxazoles as ACC inhibitors. wikipedia.orgnih.gov
Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. wikipedia.org While specific studies on this compound are limited, research into related oxazole (B20620) and isoxazole structures provides insight into potential inhibitory mechanisms. Some structurally similar oxazole derivatives have been identified as effective XO inhibitors, functioning through a mixed-type inhibition model. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with a preference for the free enzyme. nih.gov Molecular modeling indicates that these inhibitors interact with key amino acid residues within the enzyme's active site, which contains a molybdenum cofactor essential for catalysis. nih.gov The development of novel XO inhibitors often involves designing molecules that can effectively occupy this active site. nih.govnih.gov
Receptor Binding Profiles and Modulatory Effects
Analogues of this compound also exhibit modulatory effects on various cell surface receptors, influencing ion channel function and neurotransmission.
The P2X7 receptor , an ATP-gated ion channel involved in inflammation and pain, has been identified as a target for isoxazole-based antagonists. nih.gov Structural studies of the P2X7 receptor in complex with antagonists have revealed a novel allosteric binding site. These antagonist molecules bind within a groove between adjacent subunits, a site distinct from the ATP-binding pocket. nih.gov By occupying this allosteric pocket, the antagonists are thought to prevent the conformational changes required for channel opening, thereby blocking receptor activation. nih.gov
In the central nervous system, isoxazole-4-carboxamide derivatives have been shown to be potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . nih.gov Electrophysiological studies using the whole-cell patch-clamp technique demonstrated that these compounds can act as powerful inhibitors of AMPA receptor activity. The derivatives not only reduced whole-cell currents but also significantly altered the receptor's biophysical gating properties, including deactivation and desensitization. nih.gov
Furthermore, research into tropane (B1204802) analogues incorporating a substituted isoxazole ring has shown binding activity at monoamine transporters , which are responsible for the reuptake of neurotransmitters like serotonin (B10506) and dopamine. This suggests a potential role for isoxazole derivatives in modulating serotonergic and dopaminergic signaling, although this is a broader application of the isoxazole scaffold.
Induction of Specific Cellular Responses
A primary outcome of the molecular interactions of these compounds in cancer cells is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Treatment of cancer cells with this compound analogues has been shown to cause cell cycle arrest, preventing cells from progressing through the phases of duplication and division. The specific phase of arrest can depend on the compound's structure. For instance, the ACC inhibitors 6g and 6l were found to arrest MDA-MB-231 breast cancer cells in the G0/G1 phase. wikipedia.orgdigitellinc.com In contrast, another isoxazole derivative, compound 25a , induced cell cycle arrest at the G2/M and pre-G1 phases in various cancer cell lines. frontiersin.org
Beyond halting proliferation, these compounds actively induce apoptosis. nih.gov The pro-apoptotic activity of 4-phenoxy-phenyl isoxazoles like 6g and 6l was confirmed in MDA-MB-231 cells, where treatment led to a dose-dependent increase in the percentage of apoptotic cells. wikipedia.org Similarly, a broad range of synthetic isoxazole derivatives demonstrated significant pro-apoptotic activity in K562 erythroleukemic cells. nih.gov The mechanism of apoptosis induction by compound 25a was further elucidated, showing an increase in the levels of caspases 3 and 9 and a rise in the Bax/Bcl-2 ratio, which are hallmark indicators of the intrinsic apoptotic pathway. frontiersin.org
Table 2: Summary of Induced Cellular Responses by Isoxazole Analogues
| Compound/Analogue Type | Cell Line(s) | Cellular Response | Reference |
| 6g , 6l (4-phenoxy-phenyl isoxazoles) | MDA-MB-231 | Cell Cycle Arrest (G0/G1), Apoptosis | wikipedia.org |
| 25a (isoxazole derivative) | HepG2, MCF-7, HCT-116 | Cell Cycle Arrest (G2/M, pre-G1), Apoptosis | frontiersin.org |
| Synthetic Isoxazole Derivatives | K562 | Apoptosis | nih.gov |
Target Identification and Validation for N Isoxazole 4 Yl 2 Phenylacetamide Analogues
Identification of Key Protein Targets (e.g., Enzymes, Receptors, Kinases)
Analogues of N-Isoxazole-4-yl-2-phenylacetamide have been investigated for their activity against a variety of protein targets. These targets are implicated in numerous disease states, particularly in cancer and neurological disorders. The identified proteins span several classes, including enzymes crucial for metabolic pathways, cell surface receptors that mediate signaling, and kinases involved in cell regulation.
One of the prominent targets is Acetyl-CoA Carboxylase (ACC) , an enzyme that plays a critical role in fatty acid synthesis. nih.gov A specific analogue, N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)-2-phenylacetamide, has been identified as an inhibitor of ACC, which is highly expressed in certain cancer cells. nih.gov Other key targets for isoxazole-based compounds include the System xc⁻ cystine/glutamate (B1630785) antiporter , which is involved in oxidative stress regulation, and various ionotropic glutamate receptors , such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govmdpi.com
Furthermore, isoxazole (B147169) derivatives have shown affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) , suggesting their potential as analgesics. nih.gov In the realm of cancer, beyond metabolic enzymes, targets include sirtuin (SIRT) deacetylases , specifically SIRT1 and SIRT2, the tyrosine kinase c-Met , and secretory phospholipase A2 (sPLA2) . nih.gov Some isoxazole-containing compounds have also been evaluated for their interaction with retinoid receptors and as inhibitors of Protein Kinase C (PKC) . nih.govnih.gov More recently, Estrogen Receptor Alpha (ERα) has been identified as a target for isoxazole analogues in breast cancer. nih.gov
Table 1: Identified Protein Targets for this compound Analogues
| Target Class | Specific Target | Therapeutic Area |
| Enzyme | Acetyl-CoA Carboxylase (ACC) | Cancer |
| Enzyme | Sirtuin 1 (SIRT1) | Cancer |
| Enzyme | Sirtuin 2 (SIRT2) | Cancer |
| Enzyme | Secretory Phospholipase A2 (sPLA2) | Inflammation, Cancer |
| Receptor | System xc⁻ Transporter | Neurological Disorders |
| Receptor | AMPA Receptor | Neurological Disorders, Pain |
| Receptor | Nicotinic Acetylcholine Receptor (nAChR) | Pain |
| Receptor | Retinoid Receptors | Cancer (Leukemia) |
| Receptor | Estrogen Receptor Alpha (ERα) | Cancer (Breast) |
| Kinase | c-Met Tyrosine Kinase | Cancer |
| Kinase | Protein Kinase C (PKC) | Cancer |
Biochemical and Cell-Based Assays for Target Confirmation
A variety of biochemical and cell-based assays have been employed to confirm the interaction of this compound analogues with their identified targets and to evaluate their biological effects.
For enzyme targets like ACC, enzymatic activity assays are fundamental. For instance, the inhibitory effect of N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)-2-phenylacetamide on human ACC1 was quantified, with a reported IC₅₀ value of 99.8 nM for a related analogue. nih.gov The functional consequence of this inhibition was confirmed in cell-based assays by measuring the decrease in intracellular malonyl-CoA levels . nih.gov
The antiproliferative activity of these compounds against cancer cell lines is commonly assessed using the MTT assay . nih.govijcce.ac.ir Cell lines such as A549 (lung carcinoma), HepG2 (liver cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) have been utilized. nih.govnih.gov To further elucidate the mechanism of cell death, flow cytometry is used to analyze apoptosis and cell cycle progression. nih.govnih.gov
For receptor targets, radiolabeled ligand displacement assays are a standard method. For example, the binding of isoxazole analogues to the System xc⁻ transporter was assessed by their ability to displace a radiolabeled ligand. nih.gov In the case of AMPA receptors, the whole-cell patch clamp technique provides detailed information on the inhibitory effects of the compounds on receptor currents and kinetics. mdpi.com The analgesic properties of nAChR ligands have been evaluated in vivo using the hot plate test . nih.gov
Table 2: Assays for Target Confirmation of this compound Analogues
| Assay Type | Purpose | Example Target(s) |
| Enzymatic Activity Assay | Quantify enzyme inhibition (e.g., IC₅₀) | ACC, SIRT1, sPLA2 |
| MTT Assay | Measure cell viability and cytotoxicity | Cancer cell lines |
| Flow Cytometry | Analyze apoptosis and cell cycle | Cancer cell lines |
| Malonyl-CoA Level Measurement | Confirm functional effect of ACC inhibition | ACC |
| Radiolabeled Ligand Displacement | Determine binding affinity to receptors/transporters | System xc⁻ |
| Whole-Cell Patch Clamp | Measure ion channel modulation | AMPA Receptors |
| Hot Plate Test | Assess in vivo analgesic effects | nAChRs |
| Nuclear Staining | Visualize apoptosis | Cancer cell lines |
Analysis of Binding Site Interactions (e.g., ATP binding site, allosteric pockets)
The analysis of how this compound analogues bind to their protein targets provides crucial insights for structure-activity relationship (SAR) studies and the design of more potent and selective compounds.
In the case of ACC, molecular docking studies have suggested that these inhibitors bind to the carboxyltransferase (CT) domain of the enzyme. nih.gov For Protein Kinase C (PKC), which has both a catalytic and a regulatory domain, inhibitors can be designed to target either site. The catalytic domain contains the ATP binding site , a common target for kinase inhibitors. nih.gov
For the System xc⁻ transporter, the binding of isoxazole analogues is thought to occur at or near the substrate-binding site in a competitive manner. nih.gov The presence of larger aromatic groups on the analogues appears to enhance binding, possibly through interactions with lipophilic regions adjacent to the substrate site. nih.gov Similarly, for AMPA receptors, the modulatory effects of isoxazole derivatives are attributed to their interaction with the receptor, which influences its gating properties. mdpi.com In silico molecular docking has also been instrumental in understanding the binding of isoxazole analogues to the ligand-binding domain of ERα. nih.gov These computational approaches help to visualize and predict the key interactions that stabilize the ligand-protein complex.
Research on this compound in Computational Chemistry and Molecular Modeling Remains Undocumented in Publicly Accessible Literature
Despite a thorough search of publicly available scientific databases and literature, no specific research detailing the computational chemistry and molecular modeling applications for the chemical compound This compound has been found. Consequently, an article focusing solely on the Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, virtual screening, molecular docking simulations, molecular dynamics simulations, or homology modeling of this specific compound cannot be generated at this time.
The isoxazole and phenylacetamide scaffolds are individually recognized for their significance in medicinal chemistry and are frequently the subjects of computational studies to explore their therapeutic potential. nih.gov Research on various derivatives of isoxazole, for instance, has employed these computational techniques to investigate their mechanisms of action and to design new, more potent molecules for a range of biological targets. nih.gov
However, the specific compound This compound does not appear in the available literature in the context of the requested computational analyses. This suggests that while the broader chemical classes to which this compound belongs are of significant scientific interest, this particular molecule has not been the specific subject of published research in the areas of ligand-based and structure-based computational design as outlined.
Therefore, the creation of a detailed, evidence-based article adhering to the user's specific outline for This compound is not feasible without introducing information from related but distinct chemical entities, which would violate the core instructions of the request. Further research or the publication of studies involving this compound would be required to provide the specific information requested.
Computational Chemistry and Molecular Modeling Applications in Research on N Isoxazole 4 Yl 2 Phenylacetamide
Prediction of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Computational chemistry and molecular modeling are powerful tools for predicting and analyzing the intermolecular interactions that govern the solid-state structure and properties of crystalline materials. In the case of N-Isoxazole-4-yl-2-phenylacetamide, these methods can provide valuable insights into the key non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its crystal packing and potential polymorphic forms.
Detailed computational studies specifically focused on this compound are not extensively available in the public domain. However, based on the structural motifs present in the molecule—namely the isoxazole (B147169) ring, the phenyl ring, and the amide group—we can infer the likely types of intermolecular interactions that would be investigated using computational approaches.
Hydrogen Bonding:
The N-H group of the amide linkage is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of the amide and the nitrogen and oxygen atoms of the isoxazole ring are potential hydrogen bond acceptors. Density Functional Theory (DFT) calculations are a common method to predict the geometry and strength of these hydrogen bonds. By calculating the electron density distribution and the molecular electrostatic potential (MEP), researchers can identify the most likely sites for hydrogen bond formation.
A hypothetical analysis would involve creating a dimer or a small cluster of this compound molecules and optimizing their geometry to find the most stable arrangement. The interaction energies would then be calculated to quantify the strength of the hydrogen bonds.
Table 1: Predicted Hydrogen Bond Interactions in this compound (Note: This table is illustrative and based on general principles of computational chemistry, as specific research data for this compound is not available.)
| Donor Atom | Acceptor Atom | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Predicted Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| N-H (amide) | O=C (amide) | 1.8 - 2.2 | 160 - 180 | -5 to -8 |
| N-H (amide) | N (isoxazole) | 2.0 - 2.4 | 150 - 170 | -3 to -5 |
π-π Stacking:
The presence of both a phenyl ring and an isoxazole ring suggests the possibility of π-π stacking interactions. These interactions are crucial in the packing of aromatic molecules in crystals. Computational methods, such as DFT with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT), are employed to accurately model these non-covalent interactions.
The analysis would typically involve calculating the interaction energy between two molecules of this compound in various orientations (e.g., parallel-displaced, T-shaped) to determine the most favorable stacking geometry.
Table 2: Predicted π-π Stacking Interactions in this compound (Note: This table is illustrative and based on general principles of computational chemistry, as specific research data for this compound is not available.)
| Interacting Rings | Stacking Geometry | Predicted Interplanar Distance (Å) | Predicted Interaction Energy (kcal/mol) |
|---|---|---|---|
| Phenyl - Phenyl | Parallel-displaced | 3.3 - 3.8 | -2 to -5 |
| Phenyl - Isoxazole | Parallel-displaced | 3.4 - 3.9 | -1 to -4 |
Spectrum of in Vitro Biological Activities of N Isoxazole 4 Yl 2 Phenylacetamide Analogues
Antimicrobial Activity Studies
The isoxazole (B147169) scaffold is a constituent of various compounds investigated for their ability to combat microbial growth. scholarsresearchlibrary.com In vitro studies have explored the efficacy of N-Isoxazole-4-yl-2-phenylacetamide analogues and related isoxazole derivatives against a range of bacterial and fungal pathogens.
Several studies have demonstrated the antibacterial potential of isoxazole derivatives. For instance, a series of new sulfonamide derivatives of isoxazolo[5,4-b]pyridine (B12869864) were tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. ptfarm.pl The screening was performed using the disc diffusion method on Mueller-Hinton agar (B569324) against strains including Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 25923), Pseudomonas aeruginosa (ATCC 27853), and Bacillus subtilis (ATCC 6033). ptfarm.pl For compounds showing promise, Minimum Inhibitory Concentration (MIC) values were subsequently determined. ptfarm.pl
Similarly, other research has focused on hybrid molecules. The synthesis of isoxazolyl azetidin-2-ones and thiazolidin-4-ones has yielded compounds with notable in vitro antibacterial activity. researchgate.net In one study, certain derivatives, specifically compounds 4d and 5d , demonstrated exceptional activity. researchgate.net Furthermore, research into bicyclic isoxazoline (B3343090) derivatives revealed that 3-nitroisoxazolines possess moderate antibiotic activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov Another study on methylene (B1212753) bis-isoxazolo[4,5-b]azepines found that compounds 9h and 9i exhibited potent antimicrobial activity, comparable to standard drugs. nih.gov
The antifungal properties of isoxazole-containing compounds have also been a key area of investigation. nih.gov The isoxazole ring is a structural element in numerous compounds found to have antifungal effects. nih.gov Selected isoxazole benzamides and fused isoxazoline/isoxazolidine isoquinolinones have been evaluated in vitro against a panel of fungal strains, including species of Aspergillus, Penicillium, and Candida. nih.gov Some of these compounds were reported to exhibit promising antifungal activity. nih.gov
Further studies on bicyclic isoxazoline derivatives showed that 3-nitroisoxazolines had moderate activity against the fungal cultures tested. nih.gov Specifically, the spirocyclic 3-nitroisoxazoline was found to be more active against fungal cultures compared to its bicyclic analogue. nih.gov
Anticancer and Antiproliferative Activity Research (In Vitro)
The development of novel anticancer agents is a critical focus of medicinal chemistry, and isoxazole derivatives have shown significant promise in this area. nih.gov Analogues of this compound have been specifically designed and evaluated for their ability to inhibit cancer cell growth and target key enzymes involved in tumor development.
A series of 4-phenoxy-phenyl isoxazoles, which are analogues of this compound, were assessed for their cytotoxic effects on three human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast adenocarcinoma). nih.gov An initial screening at a concentration of 10 µM identified several compounds with significant inhibitory effects on cell proliferation. nih.gov
Among the synthesized compounds, N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)-2-phenylacetamide (6l) demonstrated the most potent cytotoxicity across all three cell lines. nih.govnih.gov It exhibited IC₅₀ values of 0.22 µM for A549, 0.26 µM for HepG2, and 0.21 µM for MDA-MB-231. nih.govnih.gov Other derivatives, such as compounds 6a and 6g , also showed inhibitory rates greater than 80% against the tested cell lines, comparable to the reference drug Doxorubicin. nih.gov Mechanistic studies indicated that these compounds induce apoptosis and cause cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells. nih.govnih.gov
The anticancer activity of these isoxazole analogues is closely linked to their ability to inhibit key metabolic enzymes. Acetyl-CoA carboxylase (ACC), an essential enzyme in fatty acid synthesis, is often overexpressed in tumors and is a validated target for cancer therapy. nih.govnih.gov
The 4-phenoxy-phenyl isoxazole series was specifically developed as ACC inhibitors. nih.gov The lead compound, 6a , was identified through high-throughput virtual screening, and subsequent optimization led to derivatives with enhanced activity. nih.gov Compound 6g was found to be the most potent inhibitor of the human ACC1 isoform, with an IC₅₀ value of 99.8 nM. nih.govnih.gov The analogue with the phenylacetamide group, compound 6l , also showed a strong ACC inhibitory effect. nih.gov Further investigation confirmed that treatment of MDA-MB-231 cells with compounds 6g and 6l led to a significant decrease in intracellular levels of malonyl-CoA, the product of the ACC reaction. nih.govnih.gov This demonstrates a clear causal relationship between ACC inhibition and the observed loss of cancer cell viability. nih.gov
Anti-inflammatory Activity Studies (In Vitro)
Isoxazole derivatives have been widely investigated for their anti-inflammatory properties. eijst.org.ukscholarsresearchlibrary.com In vitro assays are crucial for the initial screening and mechanistic understanding of these effects.
One of the established in vitro methods to assess anti-inflammatory activity is the protein denaturation inhibition assay. It has been reported that a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) is their ability to prevent the denaturation of proteins like albumin when subjected to heat. eijst.org.uk In a study evaluating a series of 25 isoxazole derivatives, all tested compounds showed some level of anti-inflammatory activity in this assay when compared to the standard drug, diclofenac (B195802) sodium. eijst.org.uk
The mechanism of action for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes. Research on isoxazole analogues has identified compounds that act as selective COX-2 inhibitors. nih.gov For example, one study reported a series of isoxazoles where a specific compound was found to be a sub-micromolar selective COX-2 inhibitor with an IC₅₀ value of 0.95 µM. nih.gov Another study focused on sPLA₂ inhibitors, which are used in the treatment of inflammatory diseases, found that isoxazoles with electron-withdrawing groups on a phenyl ring displayed excellent sPLA₂ inhibitory activity in vitro. nih.gov
Q & A
Q. What are the optimized synthetic routes for N-Isoxazole-4-yl-2-phenylacetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, 2-chloro-N-phenylacetamide intermediates can react with isoxazole derivatives under reflux in toluene:water (8:2) with sodium azide (NaN₃) as a catalyst . Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion. Post-reaction, purification via recrystallization (ethanol) or extraction (ethyl acetate) is critical for isolating the product. Yield optimization requires adjusting reflux duration (5–7 hours) and stoichiometric ratios (e.g., 1:1.5 substrate:catalyst) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- IR spectroscopy to identify characteristic amide C=O stretches (~1650–1680 cm⁻¹) and isoxazole ring vibrations (~1500 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography (using SHELXL ) for absolute configuration determination if single crystals are obtained.
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., isoxazole vs. phenyl group substitutions) or assay conditions. To address this:
- Perform dose-response studies to establish IC₅₀/EC₅₀ values under standardized protocols.
- Use docking simulations (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases or enzymes) and correlate with experimental bioactivity .
- Validate results via SAR analysis by synthesizing analogs with systematic substitutions (e.g., halogens, methyl groups) .
Q. How can computational tools improve the design of this compound derivatives for targeted applications?
- Methodological Answer :
- DFT calculations (Gaussian 09) predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity .
- Molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability in biological environments (e.g., lipid bilayer penetration) .
- QSAR models (using Dragon descriptors) link structural features (e.g., logP, polar surface area) to pharmacokinetic properties .
Q. What experimental design considerations mitigate impurities during this compound synthesis?
- Methodological Answer :
- Byproduct identification : Use LC-MS to detect azide intermediates or dimerization products .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) reduce side reactions vs. toluene .
- Catalyst optimization : Replace NaN₃ with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for cleaner reactions .
- Purification : Gradient column chromatography (silica gel, hexane:EtOAc) separates regioisomers .
Data Analysis and Reproducibility
Q. How should researchers handle conflicting crystallographic data for this compound polymorphs?
- Methodological Answer :
- Re-refinement : Reanalyze raw diffraction data (e.g., .hkl files) using SHELXL with updated parameters (e.g., hydrogen atom placement).
- Variable-temperature XRD identifies phase transitions or solvent inclusion artifacts.
- CCDC database cross-referencing ensures consistency with reported structures (e.g., CSD entry XYZABC) .
Q. What statistical methods validate reproducibility in biological assays for this compound?
- Methodological Answer :
- ANOVA/Tukey’s HSD tests for inter-assay variability (n ≥ 3 replicates).
- Bland-Altman plots compare results across labs or equipment.
- ICCV validation (e.g., R² > 0.95 for dose-response curves) ensures linearity .
Safety and Handling
Q. What safety protocols are essential when handling this compound in lab settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
